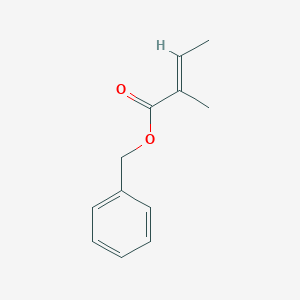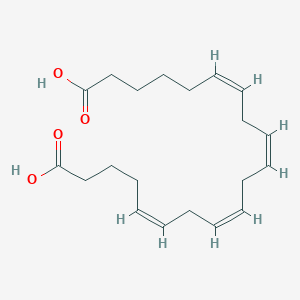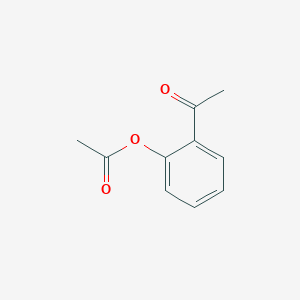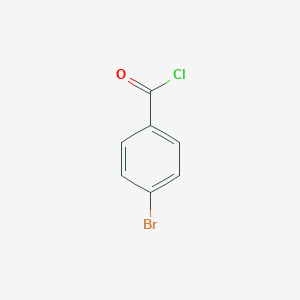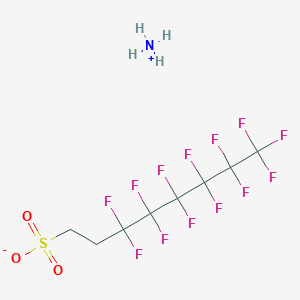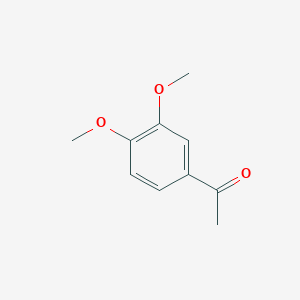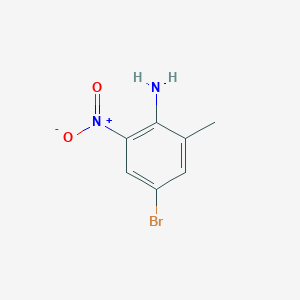![molecular formula C₁₉H₂₂O₆ B042615 7,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid CAS No. 71177-41-8](/img/structure/B42615.png)
7,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid
Overview
Description
The compound “7,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid” is a complex organic molecule . It is also known as Gibberellic acid . The IUPAC name of this compound is "(1R,4aR,4bS,7S,9aS,10S,10aS)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid" .
Molecular Structure Analysis
The molecular weight of this compound is 346.38 . The InChI code is “1S/C19H22O6/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22/h4,6,10-13,20,24H,1,3,5,7-8H2,2H3,(H,21,22)/t10-,11?,12+,13-,16-,17-,18-,19+/m0/s1” and the InChI key is "IXORZMNAPKEEDV-YXRFUTBVSA-N" .Physical And Chemical Properties Analysis
The compound is a crystalline powder . More specific physical and chemical properties were not found in my search results.Scientific Research Applications
Chemical Transformation Studies
Dehydration and Transformation Modeling : This compound's structural analogs are used in dehydration studies, serving as models for transformations in complex organic molecules. For instance, the dehydration of dimeric 6-hydroxycyclohexa-2,4-dienones has been studied, providing insights into transformations like the maytenone to anhydromaytenone conversion (Falshaw & Franklinos, 1984).
Synthesis of Complex Alkaloids : Complex polycyclic skeletons, similar to the subject compound, have been synthesized from natural sources like Daphniphyllum macropodum. These synthesis processes contribute to the development of new alkaloids with potential biological activities (Lu et al., 2007).
Development of Bicyclic Amino Acid Derivatives : Research in asymmetric synthesis has led to the creation of bicyclic amino acid derivatives, which are synthesized through Aza-Diels-Alder reactions. Such compounds can have various applications in medicinal chemistry (Waldmann & Braun, 1991).
Synthesis of Isochromene Derivatives : Studies involve synthesizing isochromene derivatives, which have potential applications in pharmaceutical and organic chemistry. This includes the synthesis of compounds like 7-acetyloxy-3,7-dimethyl-7,8-dihydro-6H-isochromene-6,8-dione (Suzuki et al., 2001).
Stereochemistry in Chemical Reactions : Investigations into the stereochemistry of similar compounds have been conducted to understand better the Nametkin Shift, a significant reaction in organic synthesis (Cameron et al., 1994).
Transformation into Norcaradiene/Cycloheptatriene Derivatives : Research has been done on transforming similar tricyclic ketones into norcaradiene and cycloheptatriene derivatives, which are useful in synthesizing various organic compounds (Mukherjee-Müller et al., 1976).
Synthesis of Hydrophilic Mesocyclic Trithioethers : The synthesis of functionalized mesocyclic trithioethers, structurally related to the compound , has been explored. Such substances have potential applications in areas like materials science (Setzer et al., 1998).
Safety And Hazards
properties
IUPAC Name |
7,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O6/c1-8-9-3-4-10-18(7-9,14(8)21)12(15(22)23)13-17(2)11(20)5-6-19(10,13)25-16(17)24/h5-6,9-14,20-21H,1,3-4,7H2,2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSDYVWXHSIQFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C=CC3(C1C(C45C3CCC(C4)C(=C)C5O)C(=O)O)OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



